3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20189547
Molecular Formula: C23H29N5O3S2
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N5O3S2 |
|---|---|
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H29N5O3S2/c1-3-4-7-28-22(31)18(33-23(28)32)15-17-20(26-11-9-25(10-12-26)13-14-29)24-19-16(2)6-5-8-27(19)21(17)30/h5-6,8,15,29H,3-4,7,9-14H2,1-2H3/b18-15- |
| Standard InChI Key | RHVDORURPXMBGL-SDXDJHTJSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S |
Introduction
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines several pharmacologically active moieties, including thiazolidinone, pyrimidine, and piperazine rings. This structural diversity suggests potential applications in medicinal chemistry, particularly in targeting biological pathways relevant to various diseases.
Molecular Formula and Weight
The molecular formula of this compound is not explicitly provided in the available literature, but based on similar compounds, it is expected to be complex, with multiple carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight would be substantial due to its large size and diverse functional groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common strategies include:
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Condensation Reactions: Forming the thiazolidinone ring and connecting it to the pyrimidine core.
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Nucleophilic Substitution: Introducing the piperazine moiety.
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Alkylation: Adding the methyl group at the 9-position of the pyrimidine ring.
Optimization of these synthetic routes is crucial for improving yield and purity.
Biological Activities and Potential Applications
Compounds with similar structures have shown diverse biological activities, including:
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Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties.
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Anticancer Activity: Pyrimidine derivatives have been studied for their anticancer potential.
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Neuroprotective Effects: Piperazine rings are often found in compounds with neuroprotective properties.
The specific biological activity of this compound would depend on its interactions with biological targets such as enzymes or receptors.
Safety and Toxicity
Similar compounds have been reported to cause skin irritation and serious eye irritation, as indicated by hazard statements H315 and H319 . Therefore, handling this compound requires appropriate protective measures.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Not specified | Not specified | Potential antimicrobial, anticancer, neuroprotective |
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | C22H27N5O3S2 | Approximately 473 g/mol | Antimicrobial, anticancer potential |
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C23H28N4O2S2 | Approximately 456 g/mol | Potential neuroprotective effects |
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